Isononane, chloro-
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Overview
Description
Isononane, chloro- is a chemical compound with the molecular formula C9H20Cl. It is a chlorinated derivative of isononane, which is a branched alkane hydrocarbon. This compound is typically used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isononane, chloro- typically involves the chlorination of isononane. This process can be carried out using chlorine gas under controlled conditions. The reaction is usually conducted in the presence of a catalyst, such as iron(III) chloride, to facilitate the chlorination process. The reaction conditions include maintaining a temperature range of 50-100°C and ensuring an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of isononane, chloro- involves the continuous chlorination of isononane in a reactor. The process is optimized to achieve high yields and purity of the final product. The reaction mixture is then subjected to distillation to separate and purify the isononane, chloro- from other by-products.
Chemical Reactions Analysis
Types of Reactions
Isononane, chloro- undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: It can be reduced to form isononane by removing the chlorine atom.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, typically under reflux conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Major Products
Substitution: Products include various substituted isononanes depending on the nucleophile used.
Oxidation: Products include isononanol or isononanoic acid.
Reduction: The major product is isononane.
Scientific Research Applications
Isononane, chloro- has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: It is used in studies involving the effects of chlorinated hydrocarbons on biological systems.
Medicine: It is investigated for its potential use in the development of pharmaceuticals.
Industry: It is used as a solvent and in the production of lubricants and plasticizers.
Mechanism of Action
The mechanism of action of isononane, chloro- involves its interaction with various molecular targets. In biological systems, it can interact with cellular membranes and proteins, leading to changes in cell function. The chlorine atom in the molecule can form covalent bonds with nucleophilic sites in proteins, potentially leading to enzyme inhibition or activation.
Comparison with Similar Compounds
Similar Compounds
2-Methyloctane: A branched alkane similar to isononane but without the chlorine atom.
Nonane: A straight-chain alkane with similar physical properties but different reactivity due to the absence of branching and chlorine.
Chlorodecane: A chlorinated alkane with a longer carbon chain.
Uniqueness
Isononane, chloro- is unique due to its branched structure and the presence of a chlorine atom, which imparts distinct chemical reactivity and physical properties. This makes it particularly useful in applications where specific reactivity is required, such as in organic synthesis and industrial processes.
Properties
CAS No. |
65155-47-7 |
---|---|
Molecular Formula |
C10H21Cl |
Molecular Weight |
176.72 g/mol |
IUPAC Name |
(6S)-6-chloro-2-methylnonane |
InChI |
InChI=1S/C10H21Cl/c1-4-6-10(11)8-5-7-9(2)3/h9-10H,4-8H2,1-3H3/t10-/m0/s1 |
InChI Key |
LTIRMQJEHWSVTA-JTQLQIEISA-N |
Isomeric SMILES |
CCC[C@@H](CCCC(C)C)Cl |
Canonical SMILES |
CCCC(CCCC(C)C)Cl |
Origin of Product |
United States |
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